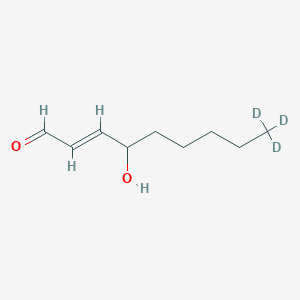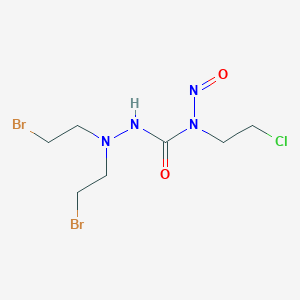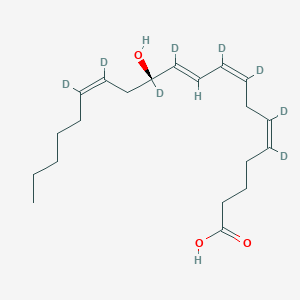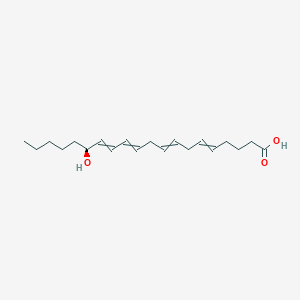
(15S)-15-羟基二十碳-5,8,11,13-四烯酸
描述
(15S)-15-Hydroxyicosa-5,8,11,13-tetraenoic acid is a bioactive lipid derived from arachidonic acid. It is part of the eicosanoid family, which includes various signaling molecules involved in inflammatory and immune responses. This compound plays a crucial role in various physiological and pathological processes, including inflammation, allergy, and cardiovascular functions.
科学研究应用
(15S)-15-Hydroxyicosa-5,8,11,13-tetraenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a standard for analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Biology: Studied for its role in cell signaling pathways, particularly those involved in inflammation and immune responses.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, asthma, and cardiovascular disorders.
Industry: Utilized in the development of pharmaceuticals and as a biochemical marker in various diagnostic assays.
作用机制
Target of Action
The primary targets of (15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid, also known as 15-HETE, are the pulmonary artery endothelial cells and smooth muscle cells . These cells play a crucial role in the pulmonary vasculature, and the disruption of their signaling pathways can lead to diseases such as Pulmonary Arterial Hypertension (PAH) .
Mode of Action
15-HETE interacts with its targets primarily through the arachidonic acid cascade . It is a metabolite of 15-Lipoxygenase (15-LO), which is upregulated in the target cells of PAH patients . 15-HETE plays a central role in the contractile machinery and initiates and propagates cell proliferation via its effects on signal pathways, mitogens, and cell cycle components .
Biochemical Pathways
15-HETE is part of the arachidonic acid cascade, a crucial biochemical pathway in the pulmonary vasculature . Both 15-LO and 15-HETE are upregulated in PAH, leading to a proliferative, antiapoptotic, and vasoconstrictive physiological environment . This environment contributes to hypoxic pulmonary hypertension, a severe and often fatal disease characterized by elevated pulmonary arterial pressure .
Pharmacokinetics
This compound is unstable and can be reduced by peroxidases to the corresponding 15-HETE .
Action Environment
The action of 15-HETE is influenced by environmental factors such as hypoxia . Persistent or intermittent hypoxia, either globally or regionally within confined areas of the lung, can exacerbate the effects of 15-HETE, leading to elevated pulmonary vascular resistance and pulmonary arterial remodeling . This remodeling is characterized largely by medial hypertrophy and hyperplasia due to enhanced vascular smooth muscle cell proliferation or attenuated apoptosis and endothelial cell over-proliferation .
生化分析
Biochemical Properties
(15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid interacts with a variety of enzymes and proteins. It is a product of the 15-lipoxygenase enzyme, which is upregulated in certain cells under specific conditions . This compound plays a central role in the contractile machinery and influences cell proliferation via its effects on signal pathways, mitogens, and cell cycle components .
Cellular Effects
The effects of (15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid on cells are diverse and significant. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been implicated in the pathogenesis of pulmonary arterial hypertension, promoting a proliferative, antiapoptotic, and vasoconstrictive physiological milieu leading to hypoxic pulmonary hypertension .
Molecular Mechanism
The molecular mechanism of (15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, playing a central role in the initiation and propagation of cell proliferation .
Temporal Effects in Laboratory Settings
It is known that this compound plays a role in long-term cellular processes, including cell proliferation and the development of certain conditions such as pulmonary arterial hypertension .
Metabolic Pathways
(15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid is involved in the arachidonic acid metabolic pathway, specifically the lipoxygenase pathway . It interacts with the 15-lipoxygenase enzyme, which catalyzes its formation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. Lipoxygenases, a family of iron-containing enzymes, catalyze the oxygenation of arachidonic acid to produce hydroperoxy derivatives, which are subsequently reduced to hydroxy derivatives. The specific conditions for this enzymatic reaction include maintaining a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods: Industrial production of (15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid often involves biotechnological approaches using genetically engineered microorganisms that express lipoxygenase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired product.
Types of Reactions:
Oxidation: (15S)-15-Hydroxyicosa-5,8,11,13-tetraenoic acid can undergo further oxidation to form ketones or aldehydes.
Reduction: The hydroxy group can be reduced to form the corresponding alkane.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used under basic conditions.
Major Products:
Oxidation: Formation of 15-keto-icosa-5,8,11,13-tetraenoic acid.
Reduction: Formation of 15-deoxy-icosa-5,8,11,13-tetraenoic acid.
Substitution: Formation of 15-substituted derivatives depending on the nucleophile used.
相似化合物的比较
- (12R,15S)-11,15-Dihydroxy-6,9-epoxyprosta-5,13-dien-1-oic acid
- (12R,15S)-(-)-11-Deoxy-8-azaprostaglandin E1
Comparison:
- (15S)-15-Hydroxyicosa-5,8,11,13-tetraenoic acid is unique due to its specific hydroxylation at the 15th carbon and its tetraenoic structure, which confers distinct biological activities compared to other eicosanoids.
- (12R,15S)-11,15-Dihydroxy-6,9-epoxyprosta-5,13-dien-1-oic acid has an additional epoxy group, which alters its reactivity and biological functions.
- (12R,15S)-(-)-11-Deoxy-8-azaprostaglandin E1 lacks the hydroxyl group at the 11th position, resulting in different pharmacological properties.
This detailed article provides a comprehensive overview of (15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFATNQSLKRBCI-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C=CC=CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390600 | |
| Record name | CTK3E6555 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83603-31-0 | |
| Record name | CTK3E6555 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


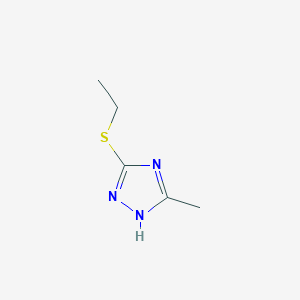
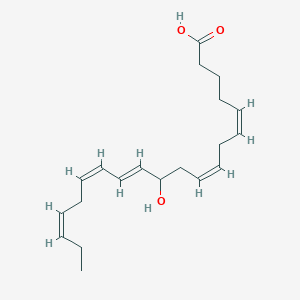
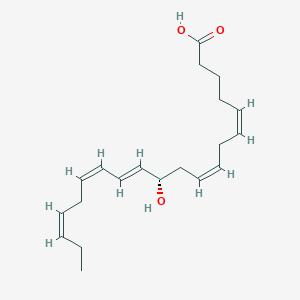
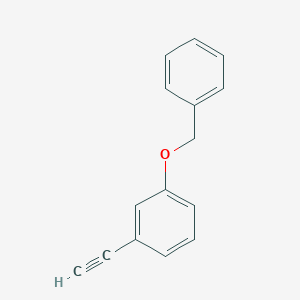


![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)
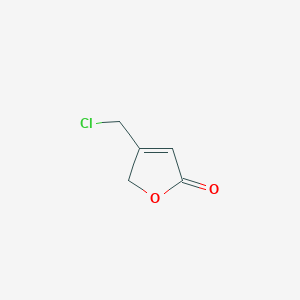
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B163524.png)
